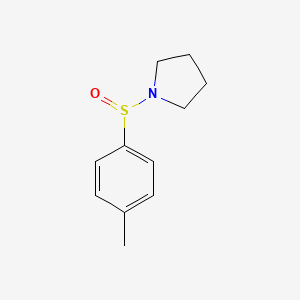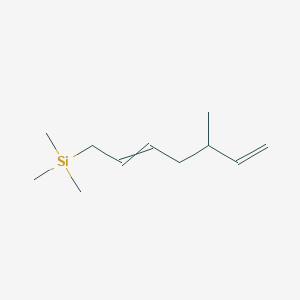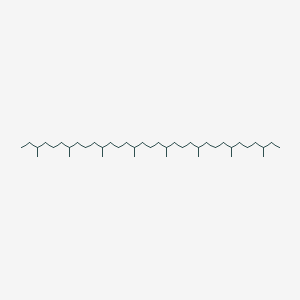
3,7,11,15,19,23,27,31-Octamethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15,19,23,27,31-Octamethyltritriacontane is a long-chain hydrocarbon with the molecular formula C41H84. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds. It is known for its stability and non-reactivity under standard conditions, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19,23,27,31-Octamethyltritriacontane typically involves the stepwise addition of methyl groups to a tritriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of alkyl halides with magnesium in the presence of an ether solvent, followed by the addition of the resulting Grignard reagent to a carbonyl compound.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce alkyl groups into an aromatic ring, which can then be hydrogenated to form the desired alkane.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound. The use of high-pressure reactors and specialized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15,19,23,27,31-Octamethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming haloalkanes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under high temperatures.
Substitution: Halogenation typically requires the presence of UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Haloalkanes are the primary products, which can further undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3,7,11,15,19,23,27,31-Octamethyltritriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain alkanes.
Biology: Its stability makes it useful in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, given its ability to encapsulate hydrophobic drugs.
Industry: It is used as a lubricant and in the production of specialty chemicals due to its non-reactive nature.
Mecanismo De Acción
The mechanism by which 3,7,11,15,19,23,27,31-Octamethyltritriacontane exerts its effects is largely physical rather than chemical. Its long, hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Tritriacontane (C33H68): A straight-chain alkane with similar physical properties but lacking the methyl substitutions.
Hexatriacontane (C36H74): Another long-chain alkane, slightly longer than 3,7,11,15,19,23,27,31-Octamethyltritriacontane, with different melting and boiling points.
Uniqueness
This compound is unique due to its multiple methyl substitutions, which confer distinct physical and chemical properties compared to its straight-chain counterparts. These substitutions can affect its solubility, melting point, and reactivity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
54145-69-6 |
|---|---|
Fórmula molecular |
C41H84 |
Peso molecular |
577.1 g/mol |
Nombre IUPAC |
3,7,11,15,19,23,27,31-octamethyltritriacontane |
InChI |
InChI=1S/C41H84/c1-11-34(3)20-13-22-36(5)24-15-26-38(7)28-17-30-40(9)32-19-33-41(10)31-18-29-39(8)27-16-25-37(6)23-14-21-35(4)12-2/h34-41H,11-33H2,1-10H3 |
Clave InChI |
MHARVVOSVPHZLW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
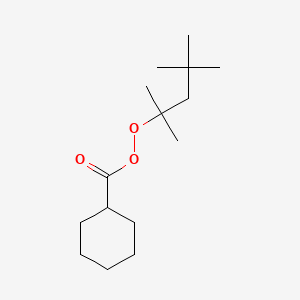
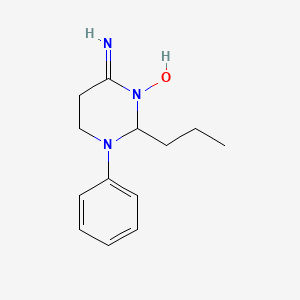
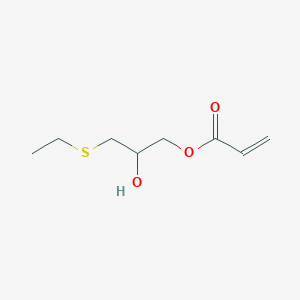
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
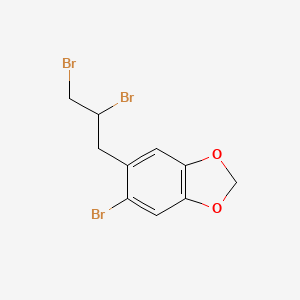

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
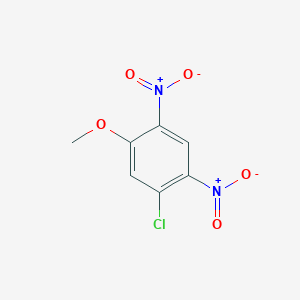
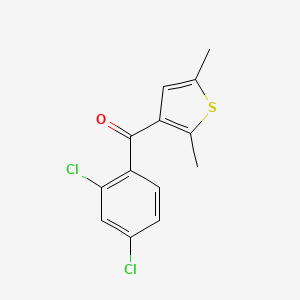
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
